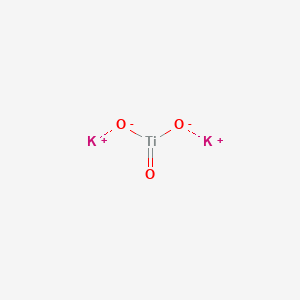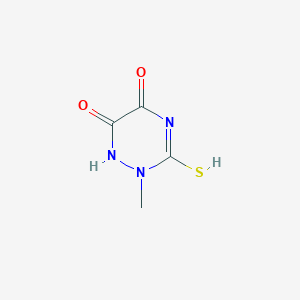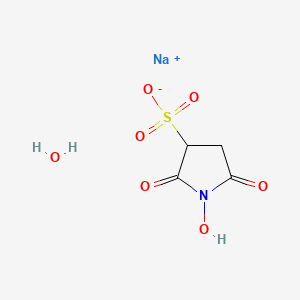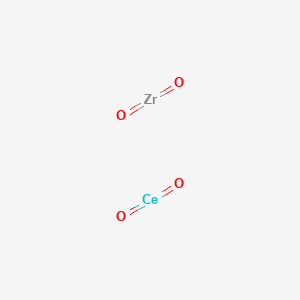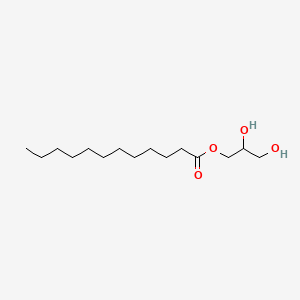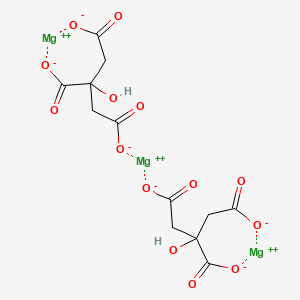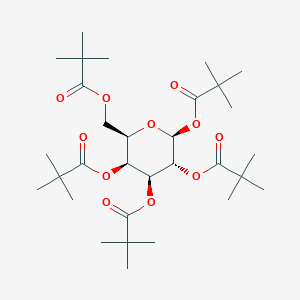
CID 8716
Descripción general
Descripción
CID 8716 is a useful research compound. Its molecular formula is C15H28NNaO3 and its molecular weight is 293.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 8716 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 8716 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemically Induced Dimerization (CID) in Cellular Processes
CID is a significant tool for studying various biological processes. It enables the reversible and spatiotemporal control of protein function in cells, offering insights into signal transductions, membrane, and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing
CID has evolved into a platform for inducible gene regulation and editing. The development of PROTAC-based scalable CID systems has expanded its use in mammalian gene regulation, allowing for the fine-tuning of gene expression and multiplexing biological signals (Ma et al., 2023).
CID in Agricultural Research
The application of CID, particularly carbon isotope discrimination (CID), has been explored in agricultural research. It is used as a criterion for improving water use efficiency and productivity in barley, demonstrating its potential in crop breeding programs (Anyia et al., 2007).
Enhancing Spatiotemporal Control in Cellular Studies
CID techniques, like the use of a novel chemical inducer of protein dimerization, have enhanced the control of protein-protein interactions and protein localization in living cells. This has implications for studying dynamic biological processes with high spatiotemporal resolution (Aonbangkhen et al., 2018).
CID in Problem-Solving in Cell Biology
CID has been instrumental in solving numerous problems in cell biology, particularly in understanding the dynamics of lipid second messengers and small GTPases. Advances in CID techniques have led to improved specificity and applications beyond traditional methods (DeRose, Miyamoto, & Inoue, 2013).
Tandem Mass Spectrometry and Peptide Sequencing
CID plays a crucial role in the field of mass spectrometry, particularly in peptide sequencing. It aids in understanding peptide fragmentation processes, which is essential for peptide identification algorithms (Medzihradszky & Chalkley, 2015).
CID for Structural Interpretation in LC/MS Analysis
CID is utilized in liquid chromatography/mass spectrometry (LC/MS) for structural interpretation. It helps in producing clean product ion spectra for metabolites, enhancing the analysis of complex samples like human plasma (Zhang et al., 2009).
Single-Molecule Quantification in Biological Processes
CID has been applied for single-molecule quantification of biological processes, like rapamycin-induced dimerization. This approach allows for precise control and quantification of cellular mechanotransduction (Wang et al., 2019).
Propiedades
IUPAC Name |
sodium;2-[dodecanoyl(methyl)amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19;/h3-13H2,1-2H3,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAVQLQVUXSOCR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28NNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 8716 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





